Diphenhydramine methiodide

Description

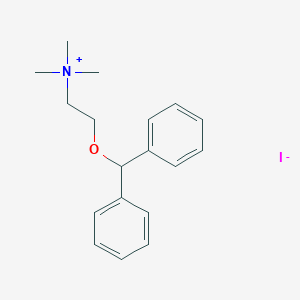

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14177-81-2 |

|---|---|

Molecular Formula |

C18H24INO |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

2-benzhydryloxyethyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C18H24NO.HI/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VBILFZZVVHHLOE-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |

Canonical SMILES |

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Beta-(Diphenylmethoxy)-ethyl-trimethyl-ammonium-iodide |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Diphenhydramine Methiodide

Precursor Synthesis Pathways for Diphenhydramine (B27)

Diphenhydramine is an ether synthesized from two key fragments: a diphenylmethyl group and a 2-(dimethylamino)ethanol moiety. nih.gov The primary strategies involve forming the ether linkage between these two fragments. Diphenylmethane (B89790) is a key intermediate in many of these syntheses. zhishangchem.comgoogle.comvulcanchem.com

A prevalent method for synthesizing diphenhydramine involves the nucleophilic substitution reaction between a halogenated diphenylmethane derivative and 2-(dimethylamino)ethanol. In this SN2 reaction, the nitrogen or the hydroxyl oxygen of 2-(dimethylamino)ethanol acts as the nucleophile, displacing the halide from the diphenylmethane.

The synthesis can begin with the reduction of benzophenone (B1666685) to diphenylmethanol (B121723), which is then halogenated. acs.org For instance, diphenylmethanol can be treated with concentrated hydrobromic acid to produce bromodiphenylmethane. acs.org This bromide is then reacted with an equimolar amount of 2-(dimethylamino)ethanol, typically with gentle heating to approximately 50 °C for a short duration, to form diphenhydramine. acs.org

Alternatively, chlorodiphenylmethane (B1668796) is frequently used as the starting material. researchgate.netresearchgate.net Continuous-flow synthesis systems have been developed where chlorodiphenylmethane is reacted with 2-(dimethylamino)ethanol at elevated temperatures (e.g., 180 °C). researchgate.net This approach can achieve high yields, with some processes reporting up to 80% yield after optimizing residence time in the reactor. mit.edu

Another major pathway begins with diphenylmethanol and couples it directly with 2-(dimethylamino)ethanol, forming the characteristic ether linkage of diphenhydramine. nih.gov This route avoids the separate halogenation step of the diphenylmethanol. The reaction is an intermolecular dehydration or ether exchange, which typically requires a catalyst.

Acid catalysts are commonly employed for this purpose. One method involves reacting equimolar amounts of diphenylmethanol and 2-dimethylaminoethanol in the presence of a slight molar excess of p-toluenesulfonic acid, using toluene (B28343) as a solvent at its boiling point. google.com After neutralization, this process has been reported to yield diphenhydramine hydrochloride at 67% after recrystallization. google.com Other acid catalysts, such as methanesulfonic acid, can also be used. google.com

A different catalytic system utilizes dibutyltin (B87310) oxide in combination with an ionic liquid, such as 1-methyl-3-n-propylimidazolium bromide. google.comchemicalbook.com This system facilitates the intermolecular dehydration between diphenylmethanol and 2-(dimethylamino)ethanol to produce diphenhydramine with high yields. google.com

In line with the principles of green chemistry, solvent-free methods for the synthesis of diphenhydramine have been developed to minimize waste and improve atom economy. benthamscience.comrsc.org

One notable solvent-free process involves the reaction of diphenylmethanol with 2-(dimethylamino)ethanol using a dual catalyst system of dibutyltin oxide and an ionic liquid. google.comchemicalbook.com The reaction is conducted by heating the mixture of reactants and catalysts at reflux. chemicalbook.com This method has demonstrated high yields of up to 98% with 99.5% purity, and the catalysts can be recycled multiple times without a significant loss in yield. google.com

Continuous-flow synthesis also offers a solvent-free approach. By combining streams of chlorodiphenylmethane and 2-(dimethylamino)ethanol at a 1:1 molar ratio and high temperature, diphenhydramine is formed directly as a molten salt. researchgate.netrsc.orgmit.edu This method is highly atom-economical and minimizes waste, representing a significant advancement in the production of this active pharmaceutical ingredient. researchgate.netrsc.org

Table 1: Comparison of Selected Synthesis Pathways for Diphenhydramine

| Starting Material | Key Reagents/Catalysts | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bromodiphenylmethane | 2-(dimethylamino)ethanol | Acetone (for trituration) | ~50 °C, 15 min | High Mass Recovery | acs.org |

| Chlorodiphenylmethane | 2-(dimethylamino)ethanol | N-methylpyrrolidone (NMP) or None | 180 °C (Continuous Flow) | Up to 80% | researchgate.netmit.edu |

| Diphenylmethanol | 2-(dimethylamino)ethanol, p-toluenesulfonic acid | Toluene | Reflux, 12-36 hours | 67% (as HCl salt) | google.com |

| Diphenylmethanol | 2-(dimethylamino)ethanol, Dibutyltin oxide, Ionic Liquid | None | Reflux, 8 hours | 97-98% | google.comchemicalbook.com |

Quaternization Reactions for Diphenhydramine Methiodide Synthesis

The conversion of the tertiary amine in diphenhydramine to a quaternary ammonium (B1175870) salt, specifically this compound, is achieved through a quaternization reaction. This is a type of N-alkylation, and in this specific case, N-methylation.

The quaternization of a tertiary amine, such as diphenhydramine, with a methyl halide is a classic example of the Menshutkin reaction. researchgate.net This reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen atom onto the electrophilic methyl group of a methylating agent. wikipedia.org

The most common and direct reagent for this transformation is an electrophilic methyl source like methyl iodide (iodomethane). wikipedia.orgnih.gov The reaction proceeds via an SN2 nucleophilic substitution, where the tertiary amine acts as the nucleophile and the iodide ion is the leaving group. wikipedia.org This process converts the neutral tertiary amine into a positively charged quaternary ammonium cation, with the iodide serving as the counter-ion, thus forming this compound.

Other electrophilic methylating agents could also be employed, though they are less common for simple quaternization. These include dimethyl sulfate (B86663) and methyl triflate. wikipedia.org However, due to its reactivity and the direct formation of the desired methiodide salt, methyl iodide is the archetypal reagent for this synthesis.

Table 2: Common Electrophilic Methylating Reagents for N-Methylation

| Reagent | Formula | Typical Application | Reference |

|---|---|---|---|

| Methyl Iodide (Iodomethane) | CH₃I | Standard reagent for SN2 N-methylation and quaternization. | wikipedia.org |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Powerful and efficient, but toxic, methylating agent. | wikipedia.org |

| Dimethyl Carbonate | (CH₃O)₂CO | A greener, less toxic alternative to methyl iodide and dimethyl sulfate. | wikipedia.org |

| Methyl Triflate | CH₃SO₃CF₃ | A very powerful and reactive methylating agent. | wikipedia.org |

The optimization of the quaternization reaction to form this compound focuses on maximizing the yield and purity by controlling several key experimental variables. The principles are derived from general knowledge of SN2 and Menshutkin reactions. researchgate.net

Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents such as acetone, acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (CH₂Cl₂) are often effective for Menshutkin reactions. nih.govresearchgate.net These solvents can solvate the transition state, accelerating the reaction without interfering as nucleophiles. The use of absolute ethanol (B145695) has also been reported in similar quaternization reactions. nih.gov

Temperature and Reaction Time: Reaction rates are typically increased by raising the temperature. The quaternization can be performed at room temperature over a longer period or heated to reflux to shorten the reaction time significantly. nih.govresearchgate.net For instance, in analogous quaternizations, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields. nih.gov

Stoichiometry: The ratio of the reactants is another critical parameter. Using a slight excess of the methylating agent, such as methyl iodide, can help drive the reaction to completion and ensure all the diphenhydramine is converted. However, a large excess should be avoided to prevent purification challenges.

Monitoring and Purification: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the resulting quaternary ammonium salt, this compound, is typically a solid that may precipitate from the reaction mixture or can be isolated by evaporation of the solvent and subsequent purification by recrystallization.

Purification Techniques for this compound

Following synthesis, the crude product contains unreacted starting materials, the solvent, and potential side products. Purification is essential to isolate this compound at a high degree of purity. The ionic nature of this quaternary ammonium compound dictates the selection of appropriate purification strategies.

Chromatographic Purification Methods

Chromatographic techniques are widely used for the purification of ionic organic compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and assessing the purity of the final product. For quaternary ammonium compounds, specialized TLC systems may be employed. One approach involves using silica (B1680970) gel plates where the cations migrate as ion pairs with a counter-ion like iodide. researchgate.net A mobile phase consisting of a mixture of polar organic solvents, such as chloroform-methanol, is often used. researchgate.net Alternatively, reversed-phase TLC plates or silanized silica gel can be used with polar mobile phases. acs.org

Column Chromatography: For preparative scale purification, column chromatography is employed. Given the high polarity of this compound, normal-phase chromatography on silica gel can be challenging due to very strong adsorption. However, by using highly polar mobile phases, such as mixtures of dichloromethane, methanol, and sometimes a small amount of an acid or base to improve peak shape, the compound can be eluted. Ion-exchange chromatography is another powerful technique. Cation-exchange columns are specifically designed to retain and separate positively charged ions like the trimethyl-diphenhydraminyl-ethylammonium cation. nihs.go.jp The compound is first bound to the column's stationary phase and then selectively eluted by increasing the ionic strength or changing the pH of the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and efficiency for the purification and analysis of this compound. Reversed-phase HPLC is a common method. Due to the ionic nature of the compound, which can cause poor peak shape (tailing) on standard C18 columns, mobile phase modifiers are often necessary. mtc-usa.com Adding a salt like ammonium acetate (B1210297) to the mobile phase (e.g., a mixture of water and acetonitrile or methanol) can improve the chromatographic performance by masking residual silanol (B1196071) groups on the stationary phase and ensuring good peak symmetry. mtc-usa.com

Crystallization and Recrystallization Protocols

Crystallization is a primary technique for purifying solid organic compounds. The process relies on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution or are removed by filtration.

The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve a large amount of the crude this compound at its boiling point and a minimal amount at low temperatures. The solvent should not react with the compound. For polar, ionic compounds like this compound, polar solvents or mixtures of solvents are typically required.

A general procedure involves dissolving the crude solid in a minimum amount of a suitable hot solvent. If insoluble impurities are present, the hot solution is filtered. The clear filtrate is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried. For the related compound, diphenhydramine hydrochloride, recrystallization from isopropyl alcohol has been reported. nih.gov For diphenhydramine itself, a derivative for identification purposes is recrystallized from dilute ethanol, suggesting that alcohol-water mixtures could be a viable starting point for developing a recrystallization protocol for the methiodide salt. nihs.go.jp

Table 2: Potential Solvents for Crystallization of this compound

| Solvent/System | Type | Rationale |

| Isopropyl Alcohol | Polar Protic | Known to be effective for the recrystallization of the closely related diphenhydramine hydrochloride. nih.gov |

| Ethanol/Water | Polar Protic Mixture | Alcohol dissolves the organic structure, while water reduces solubility upon cooling. Effective for many organic salts. |

| Acetone/Water | Polar Mixture | Acetone can dissolve the compound, with water added as an anti-solvent to induce crystallization. |

| Acetonitrile | Polar Aprotic | A common solvent for Menshutkin reactions that can also serve as a crystallization solvent for the product. |

Spectroscopic and Structural Characterization Methodologies of Diphenhydramine Methiodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. For diphenhydramine (B27) methiodide, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon signals, confirming the compound's constitution.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of diphenhydramine methiodide provides detailed information about the chemical environment of each proton in the molecule. The quaternization of the nitrogen atom by a methyl group significantly influences the chemical shifts of the neighboring protons compared to its parent compound, diphenhydramine. The electron-withdrawing effect of the positively charged nitrogen causes a downfield shift (to a higher ppm value) for the protons on the N-methyl groups and the adjacent methylene (B1212753) groups.

The aromatic protons on the two phenyl rings typically appear as a complex multiplet in the range of 7.2-7.5 ppm. The methine proton (CH-O) is expected to resonate as a singlet or a triplet depending on the solvent and its coupling with the adjacent methylene protons, likely in the region of 5.5-6.0 ppm. The methylene protons of the ethylamine (B1201723) backbone will appear as distinct multiplets. The protons of the three N-methyl groups, rendered equivalent by free rotation, will produce a sharp singlet, characteristically shifted downfield due to the quaternary ammonium (B1175870) group, likely appearing around 3.0-3.5 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20-7.50 | Multiplet |

| CH-O | 5.50-6.00 | Singlet/Triplet |

| O-CH₂ | 3.80-4.20 | Multiplet |

| N-CH₂ | 3.50-3.90 | Multiplet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization

The ¹³C-NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. Similar to the ¹H-NMR, the quaternization of the nitrogen significantly affects the chemical shifts of the adjacent carbon atoms. A study on diphenhydramine hydrochloride, a closely related salt, showed that the pseudo-mirror symmetry of the molecule can simplify the spectrum oup.com.

The carbons of the N-methyl groups are expected to appear around 50-55 ppm. The carbons of the ethyl moiety (O-CH₂ and N-CH₂) will have distinct signals, as will the methine carbon (CH-O). The aromatic carbons will resonate in the typical downfield region of 120-145 ppm, with the ipso-carbons (the carbons directly attached to the methoxy (B1213986) group) showing a distinct chemical shift.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (ipso) | 140-145 |

| Aromatic C | 125-130 |

| CH-O | 80-85 |

| O-CH₂ | 65-70 |

| N-CH₂ | 55-60 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons of the ethyl backbone (O-CH₂-CH₂-N). It would also reveal couplings between the aromatic protons on each phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. For instance, the signal for the N-methyl protons in the ¹H-NMR spectrum would show a cross-peak with the signal for the N-methyl carbons in the ¹³C-NMR spectrum, confirming their direct attachment. Similar correlations would be observed for each CH, CH₂, and aromatic C-H group in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis.

Electrospray Ionization-Collision-Induced Dissociation (ESI-CID) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound. In the positive ion mode, ESI would readily detect the intact quaternary ammonium cation, [C₁₈H₂₄NO]⁺.

Collision-Induced Dissociation (CID) is then used to fragment the selected parent ion to obtain structural information. The fragmentation of quaternary ammonium compounds is well-documented. For this compound, the primary fragmentation pathways are expected to involve the loss of neutral molecules from the quaternary ammonium headgroup and cleavage of the ether bond. A study on a diphenhydramine-related impurity utilized ESI-CID for structural determination synzeal.com.

Table 3: Predicted ESI-CID Fragmentation of this compound Cation

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 270.4 | [M]⁺ (Intact Cation) |

| 167.1 | [C₁₃H₁₁O]⁺ - Benzhydrol cation |

| 165.1 | [C₁₃H₉]⁺ - Fluorenyl cation |

| 72.1 | [C₄H₁₀N]⁺ - N,N-dimethylethylamine fragment |

Note: The fragmentation pattern can be influenced by the collision energy and the instrument used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a compound. The theoretical exact mass of the this compound cation ([C₁₈H₂₄NO]⁺) is a key parameter.

HRMS is capable of measuring mass with a high degree of accuracy, typically to within a few parts per million (ppm) researchgate.netrsc.org. This allows for the confident assignment of the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₄INO | PubChem d-nb.info |

| Molecular Weight | 397.3 g/mol | PubChem d-nb.info |

| Exact Mass of Cation ([C₁₈H₂₄NO]⁺) | 270.18524 | Calculated |

| Monoisotopic Mass | 397.09026 Da | PubChem d-nb.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.

The characteristic IR absorption bands for the core structure, largely based on data for diphenhydramine hydrochloride, are detailed below.

Interactive Data Table: IR Spectroscopic Data for Diphenhydramine Core Structure

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3028 | Aromatic C-H Stretch | Phenyl Rings |

| ~ 2950-2850 | Aliphatic C-H Stretch | Ethylamine chain |

| ~ 1500-1400 | C=C Stretch (in-ring) | Phenyl Rings |

| ~ 1176-1111 | C-O Stretch | Ether (C-O-C) |

Note: Data is primarily based on diphenhydramine hydrochloride. The spectrum for this compound would show distinct changes in the region associated with the amine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the benzhydryl group, which consists of two phenyl rings attached to the same carbon.

The UV-Vis spectrum is determined by this diphenylmethoxy moiety. Since this core structure is identical in both this compound and diphenhydramine hydrochloride, the UV-Vis absorption data is directly comparable. rospatent.gov.ruepo.org Studies on diphenhydramine hydrochloride consistently report a maximum absorption (λmax) at approximately 258 nm, which is characteristic of the electronic transitions within the phenyl rings. bldpharm.comantibodysociety.orglibretexts.org This absorption is largely independent of whether the amine is a tertiary hydrochloride salt or a quaternary methiodide salt.

Interactive Data Table: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Chromophore |

|---|---|---|

| 0.1 N HCl | 258 | Benzhydryl group |

| Methanol | 258 | Benzhydryl group |

Note: The λmax is attributed to the π → π transitions within the aromatic rings of the benzhydryl group.*

X-Ray Crystallography for Solid-State Structure Determination

As of now, a published crystal structure for this compound is not available in open literature. However, the crystal structure of diphenhydramine hydrochloride has been determined and provides valuable information about the conformation of the diphenhydramine cation.

The study of diphenhydramine hydrochloride revealed that the molecule crystallizes in the orthorhombic space group Pn2₁a. The conformation is characterized by an almost eclipsed geometry for the O-C-C-N torsion angle and a non-helical, 'open book' arrangement of the two phenyl rings.

It is crucial to note that while the general conformation of the diphenhydramine cation is likely to be similar, the crystal structure of this compound would be different from that of the hydrochloride. The substitution of the proton on the nitrogen with a methyl group and the change of the counter-ion from chloride (Cl⁻) to iodide (I⁻) would lead to different crystal packing, unit cell dimensions, and potentially a different space group.

Interactive Data Table: Crystallographic Data for Diphenhydramine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pn2₁a |

| a (Å) | 10.592 |

| b (Å) | 10.761 |

| c (Å) | 14.280 |

| V (ų) | 1627.6 |

Note: This data is for diphenhydramine hydrochloride and serves as a reference for the likely conformation of the cation. The crystal parameters for this compound will differ.

Advanced Analytical Methodologies and Quality Control Applications

Development of Chromatographic Methods for Diphenhydramine (B27) Methiodide Quantification and Purity Assessment

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. The development of these methods for Diphenhydramine and its related compounds, including Diphenhydramine Methiodide, is crucial for regulatory compliance and quality assurance.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like Diphenhydramine and its salts. sysrevpharm.org Method development for Diphenhydramine Hydrochloride often aims to separate the main component from its potential impurities and degradation products, such as this compound. innovareacademics.in A typical reversed-phase HPLC (RP-HPLC) method involves a C18 or C8 column, which separates compounds based on their hydrophobicity. innovareacademics.inresearchgate.net

The validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. innovareacademics.in Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netuobasrah.edu.iq For instance, a developed HPLC method for Diphenhydramine HCl demonstrated linearity over a specific concentration range with a high correlation coefficient, indicating a direct relationship between concentration and detector response. uobasrah.edu.iq Accuracy is often confirmed through recovery studies, with acceptance criteria typically falling between 80-110%. researchgate.net Such validated methods ensure that impurities like this compound can be accurately quantified even at low levels. innovareacademics.in

Table 1: Example of HPLC Method Parameters for Diphenhydramine Analysis

| Parameter | Conditions | Source |

|---|---|---|

| Column | C18 (4.6mm x 250mm, 5µm) | researchgate.net |

| Mobile Phase | Methanol:Water (4:1), pH adjusted to 7.4 | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netuobasrah.edu.iq |

| Detection | UV at 220 nm or 254 nm | innovareacademics.inresearchgate.netuobasrah.edu.iq |

| Injection Volume | 10 µL | innovareacademics.in |

| Column Temperature | 25 °C | innovareacademics.in |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, simple, and cost-effective alternative to HPLC for the simultaneous determination of multiple components. nih.govnih.gov HPTLC is an advanced form of TLC that provides better resolution, sensitivity, and reproducibility through automation and optimized materials. asiapharmaceutics.info For the analysis of Diphenhydramine and its related substances, HPTLC methods are developed using silica (B1680970) gel 60 F254 plates as the stationary phase. nih.govnih.gov

A validated HPTLC method for Diphenhydramine Hydrochloride involved a mobile phase of toluene (B28343), methanol, and glacial acetic acid. nih.govnih.gov The method was validated for linearity, accuracy, and precision. nih.govnih.gov The retention factor (Rf) value allows for the identification of specific compounds. For example, in a simultaneous analysis, the Rf value for Diphenhydramine HCl was found to be 0.20 ± 0.05. nih.govnih.gov The method's precision is demonstrated by low relative standard deviation (RSD) values for intraday and interday analyses, which are typically required to be less than 2%. nih.gov

Table 2: HPTLC Method Validation Parameters for Diphenhydramine

| Validation Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 200–1200 ng/band | nih.govnih.gov |

| Correlation Coefficient (r) | 0.994 | nih.govnih.gov |

| % Recovery (Accuracy) | 99.70%–99.95% | nih.govnih.gov |

| Limit of Detection (LOD) | 13.21 ng/band | nih.govnih.gov |

| Limit of Quantification (LOQ) | 40.06 ng/band | nih.govnih.gov |

| Intraday Precision (%RSD) | 0.4552% | nih.gov |

| Interday Precision (%RSD) | 0.2903% | nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for identifying volatile precursors used in the synthesis of Diphenhydramine or for quantifying certain degradation products. nih.gov GC methods, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), can provide high sensitivity and selectivity. nih.govresearchgate.netijpsr.com

A stability-indicating GC-FID method was developed for the quantitative estimation of Diphenhydramine, demonstrating the technique's utility without requiring derivatization of the analyte. researchgate.netijpsr.com The method was validated according to ICH guidelines, showing good linearity, accuracy (mean recovery of 98%), and precision. ijpsr.com The retention time for Diphenhydramine was found to be 4.5 minutes under the specified conditions. researchgate.netijpsr.com GC-MS is also used for the identification of Diphenhydramine and its metabolites in toxicological and forensic analyses, highlighting its specificity. nih.gov The analysis of potential volatile impurities, such as benzhydrol and benzophenone (B1666685), is a critical component of quality control for Diphenhydramine, and GC is a suitable technique for this purpose. innovareacademics.in

Spectrophotometric Assays for Quantitative Determination in Research Matrices

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a suitable chromophore. ijarsct.co.inukaazpublications.com Diphenhydramine Hydrochloride absorbs in the UV region, allowing for its determination in various dosage forms. ijarsct.co.in These methods are based on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte.

A typical UV spectrophotometric method for Diphenhydramine HCl identifies the wavelength of maximum absorption (λmax), which is around 258 nm. ijarsct.co.in The method is validated for linearity, accuracy, and precision as per ICH guidelines. ijarsct.co.innih.gov For example, a validated method showed linearity in a concentration range of 10-100 µg/mL with a correlation coefficient of 0.9934. ijarsct.co.in Other spectrophotometric methods involve the formation of colored ion-pair complexes. For instance, Diphenhydramine can form a charge-transfer complex with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be measured in the visible region. nih.gov Another approach involves forming extractable ion-pair complexes with dyes such as dipicrylamine (B86310) or patent blue, which are then quantified. nih.govresearchgate.net

Table 3: Validation Summary for a UV Spectrophotometric Method for Diphenhydramine HCl

| Parameter | Result | Source |

|---|---|---|

| λmax | 258 nm | ijarsct.co.in |

| Linearity Range | 10-100 µg/mL | ijarsct.co.in |

| Correlation Coefficient (r) | 0.9934 | ijarsct.co.in |

| % Recovery | 98.97 ± 0.2989 | ijarsct.co.in |

| Limit of Detection (LOD) | 3.130 µg/mL | ijarsct.co.in |

| Limit of Quantification (LOQ) | 9.401 µg/mL | ijarsct.co.in |

Application as a Reference Standard in Pharmaceutical Research

Reference standards are highly purified compounds that are used as a benchmark for analytical measurements. This compound is utilized as a pharmaceutical reference standard, particularly as a known impurity of Diphenhydramine. synzeal.comclearsynth.comaxios-research.comaquigenbio.com These standards are essential for the quality control (QC) of drug products, supporting activities from product development to commercial production. clearsynth.comsynzeal.com They are supplied with a comprehensive Certificate of Analysis (COA) that includes characterization data to ensure compliance with regulatory guidelines. axios-research.comaquigenbio.com

During analytical method development and validation (AMV), reference standards like this compound are indispensable. clearsynth.comaquigenbio.com They are used to confirm the specificity of an analytical method, ensuring that the method can accurately distinguish between the API and its related substances. innovareacademics.in For example, in the development of a stability-indicating HPLC method, a mixture of the API and its known impurities, including this compound, is used to demonstrate that the peaks are well-resolved.

Furthermore, these standards are critical for establishing the accuracy and quantification limits of a method. sigmaaldrich.com By spiking a sample with a known amount of the this compound reference standard, analysts can assess the method's ability to accurately recover the impurity. innovareacademics.in This is vital for setting appropriate specification limits for impurities in the final drug product and is a key requirement for submissions to regulatory agencies, such as in Abbreviated New Drug Applications (ANDAs). clearsynth.comaquigenbio.com

Role in Quality Control (QC) Applications within Research Settings

In research environments, this compound is instrumental in a variety of quality control applications. It is utilized as a reference standard for the development and validation of analytical methods. aquigenbio.com These methods are essential for ensuring the identity, purity, and quality of diphenhydramine and its related compounds in research-grade materials.

Key QC applications in research settings include:

Method Development and Validation: this compound is used to establish the specificity, linearity, accuracy, and precision of new analytical procedures, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). aquigenbio.comijpsr.comuobasrah.edu.iq

Identity Confirmation: By comparing the analytical signatures (e.g., retention time in chromatography, mass-to-charge ratio in mass spectrometry) of a test sample to that of the this compound reference standard, researchers can confirm the presence of the target analyte.

Purity Assessment: The reference standard allows for the quantification of this compound in a sample and the detection of any potential impurities.

The availability of high-quality, well-characterized this compound reference standards is a prerequisite for reliable and reproducible research outcomes. These standards are often supplied with a comprehensive certificate of analysis detailing their characterization data, which supports compliance with research quality guidelines. aquigenbio.com

Traceability Against Pharmacopeial Standards (e.g., USP, EP) for Research Materials

While this compound itself may not have a dedicated monograph in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), its use as a reference standard is often linked to the standards for diphenhydramine hydrochloride. scientificlabs.co.ukbellacorp.com.au The traceability of research materials to these pharmacopeial standards is crucial for ensuring the quality and consistency of analytical data.

Pharmaceutical secondary standards for diphenhydramine hydrochloride are available and offer multi-traceability to USP and EP primary standards. scientificlabs.co.uk These secondary standards are qualified as Certified Reference Materials (CRMs) and are produced and certified in accordance with ISO 17034 and ISO/IEC 17025. scientificlabs.co.uk For research purposes, reference standards of this compound can be traceable to these pharmacopeial standards, depending on feasibility. aquigenbio.com This traceability provides confidence in the accuracy of the analytical results obtained using the reference material.

The use of traceable reference standards is a fundamental aspect of good laboratory practice (GLP) and is essential for the generation of high-quality data in pharmaceutical research. synzeal.com

Impurity Profiling and Identification of Related Substances

Impurity profiling is a critical component of pharmaceutical development and quality control. It involves the identification and characterization of any unwanted chemicals that are present in a drug substance. For diphenhydramine and its derivatives like this compound, this includes synthetic byproducts and degradation products.

Detection and Characterization of Synthetic Byproducts and Degradation Products

The synthesis of diphenhydramine and its subsequent methylation to form this compound can result in the formation of various byproducts. Additionally, the compound can degrade over time or under stress conditions, leading to the formation of degradation products. The detection and characterization of these impurities are essential for understanding the stability of the compound and for ensuring the quality of the research material.

Several impurities related to diphenhydramine have been identified, including:

Diphenhydramine N-Oxide: A known degradation product. usp.orginnovareacademics.in

Diphenhydramine Related Compound A & B: Process impurities. usp.orginnovareacademics.in

Benzhydrol and Benzophenone: Potential degradation products. usp.orginnovareacademics.in

Advanced analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for the structural elucidation of these impurities. nih.govresearchgate.net For instance, the structure of a diphenhydramine-related impurity in illicit methamphetamine samples was determined using a combination of electron ionization (EI) mass spectrometry, electrospray ionization-collision-induced dissociation (ESI-CID) mass spectrometry, and NMR. nih.govresearchgate.net

A study on the impurity profiles of methamphetamine synthesized from pharmaceutical products containing diphenhydramine identified N¹,N¹,N²-trimethyl-N²-(1-phenylpropan-2-yl)ethane-1,2-diamine as a characteristic impurity. nih.gov This impurity is formed from the reaction of methamphetamine with a breakdown product of diphenhydramine. nih.gov

The following table summarizes some known impurities and related substances of diphenhydramine:

| Compound Name | Type |

| Diphenhydramine N-Oxide | Degradation Product |

| Diphenhydramine Related Compound A | Process Impurity |

| Diphenhydramine Related Compound B | Process Impurity |

| Benzhydrol | Degradation Product |

| Benzophenone | Degradation Product |

| N¹,N¹,N²-trimethyl-N²-(1-phenylpropan-2-yl)ethane-1,2-diamine | Reaction Product |

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. The development of such methods is crucial for assessing the stability of research compounds like this compound.

These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other related substances. chromatographyonline.com This ensures that the measurement of the API is not affected by the presence of these other components.

Forced degradation studies are an integral part of developing stability-indicating methods. uobasrah.edu.iqresearchgate.net In these studies, the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. uobasrah.edu.iq The degradation products formed under these conditions are then used to challenge the analytical method to ensure its specificity.

Several stability-indicating HPLC methods have been developed for diphenhydramine and its formulations. ijpsr.comuobasrah.edu.iqinnovareacademics.inresearchgate.net These methods typically utilize reversed-phase chromatography with UV detection and are capable of separating diphenhydramine from its key degradation products. uobasrah.edu.iqresearchgate.net For example, a study demonstrated an RP-HPLC method that separated diphenhydramine from its degradants formed under acidic, basic, oxidative, and photolytic stress. researchgate.net Another study described a GC-FID method that also proved to be stability-indicating. ijpsr.com

The validation of these methods is performed according to guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). innovareacademics.in The validation parameters include specificity, linearity, accuracy, precision, and robustness. innovareacademics.inresearchgate.net

The table below provides an example of the parameters often evaluated in the validation of a stability-indicating method for a diphenhydramine-related compound.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from placebo or degradation products |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-110% |

| Precision (% RSD) | ≤ 2% |

| Robustness | No significant changes in results with small variations in method parameters |

Pharmacological and Mechanistic Investigations in in Vitro and Preclinical Models

Receptor Binding Studies and Ligand Interactions

The conversion of diphenhydramine (B27), a tertiary amine, into its quaternary ammonium (B1175870) salt, diphenhydramine methiodide, significantly influences its interactions with various receptors. This is due to both the steric bulk of the additional methyl group and the introduction of a permanent positive charge, which alters the molecule's ability to bind to receptor sites and cross biological membranes.

The parent compound, diphenhydramine, is known to be a potent antagonist of muscarinic acetylcholine (B1216132) receptors, an action responsible for its anticholinergic side effects. wikipedia.orgdrugbank.com Studies on isolated tissues have shown that diphenhydramine acts as a competitive inhibitor at M3 muscarinic receptors with a pA2 value of 6.2. nih.gov Radioligand binding assays indicate its affinity (Ki) for the human M2 receptor is approximately 373 nM. guidetopharmacology.org

The process of converting an aminoalkyl ether like diphenhydramine to its quaternary ammonium derivative has been noted to increase its anticholinergic action. damascusuniversity.edu.sy While direct, comprehensive binding studies profiling this compound across all muscarinic receptor subtypes are not widely available in recent literature, the behavior of analogous quaternary ammonium ligands provides significant insight. For instance, 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), another quaternary amine, is a well-established and highly selective antagonist for the M3 muscarinic receptor subtype. umich.edu In vitro studies have demonstrated that 4-DAMP binds with high affinity to M3 receptors (Ki of 2.4 nM) while showing significantly lower affinity for M2 receptors (Ki of 600 nM). nih.gov This M3-selectivity is a hallmark of 4-DAMP's pharmacological profile. nih.govnih.gov

| Compound | Receptor | Affinity Measurement | Value |

| Diphenhydramine | Muscarinic M2 | Ki | 373 nM guidetopharmacology.org |

| Muscarinic M3 | pA2 | 6.2 nih.gov | |

| 4-DAMP | Muscarinic M2 | Ki | 600 nM nih.gov |

| Muscarinic M3 | Ki | 2.4 nM nih.gov |

This table presents the binding affinities of diphenhydramine and the analogous methiodide ligand 4-DAMP for muscarinic M2 and M3 receptors.

Diphenhydramine is a potent inverse agonist at the histamine (B1213489) H1 receptor, which is the primary mechanism for its antihistaminic effects. wikipedia.orgmdpi.com Its binding affinity (Ki) for the H1 receptor is well-documented. wikipedia.org Early pharmacological studies on quaternary ammonium derivatives of diphenhydramine (referred to as Benadryl) indicated that this structural modification does not substantially diminish the compound's antihistaminic activity. damascusuniversity.edu.synih.gov This suggests that the core pharmacophore responsible for H1 receptor binding remains effective after quaternization. Therefore, this compound is expected to retain high affinity and act as an antagonist or inverse agonist at the histamine H1 receptor, mediating peripheral antihistaminic effects.

| Compound | Receptor | Affinity Measurement | Value |

| Diphenhydramine | Histamine H1 | Ki | 16 nM wikipedia.org |

This table shows the binding affinity of the parent compound, diphenhydramine, for the histamine H1 receptor.

The parent compound, diphenhydramine, is known to interact with several CNS neurotransmitter systems beyond histaminergic and muscarinic receptors. It has been shown to inhibit the reuptake of serotonin (B10506) and to interact with dopamine (B1211576) and norepinephrine (B1679862) transporters. wikipedia.orgdrugbank.comnih.gov These actions contribute to its complex pharmacological profile and side effects when it enters the brain.

However, a primary consequence of converting diphenhydramine to its methiodide form is the drastic reduction in its ability to cross the blood-brain barrier. smpdb.camedchemexpress.com Quaternary ammonium salts are hydrophilic and carry a permanent charge, which severely restricts their passage across the lipid-rich membranes of the BBB. As a result, this compound is expected to be largely confined to the periphery. Therefore, while the diphenhydramine molecule itself has the potential to interact with dopaminergic, noradrenergic, and serotonergic systems, this compound is not expected to engage these targets within the CNS to any significant degree in vivo. Its actions would be primarily limited to peripheral tissues.

Ion Channel Modulation Studies (e.g., Intracellular Sodium Channel Blockade)

Diphenhydramine has local anesthetic properties, which are attributed to its ability to block voltage-gated sodium channels. wikipedia.orgprobes-drugs.org This blockade occurs at an intracellular binding site, and the compound shows a much higher affinity for the inactivated state of the channel (Kd ≈ 10 µM) compared to the resting state (Kd > 300 µM). nih.govnih.govresearchgate.net

The pharmacology of ion channel blockers is highly dependent on their ability to access the binding site. Studies with other permanently charged, quaternary ammonium local anesthetics, such as QX-314, have established that these compounds are membrane-impermeant. frontiersin.orgcaltech.edu They can only block the sodium channel when applied to the intracellular side of the membrane and typically require the channel to be in an open state to allow entry into the pore from the cytoplasm. frontiersin.orgcaltech.edu

Given this, this compound would face a significant challenge in exerting a sodium channel blocking effect in vivo or in typical in vitro experiments where the drug is applied extracellularly. The permanent positive charge would prevent it from passively diffusing across the cell membrane to reach the intracellular binding site. Therefore, despite the inherent sodium channel blocking capability of its molecular structure, this compound is not considered a functional sodium channel blocker under physiological conditions.

| Compound | Channel State | Affinity Measurement | Value |

| Diphenhydramine | Inactivated Na+ Channel | Kd | ~10 µM nih.govresearchgate.net |

| Resting Na+ Channel | Kd | >300 µM nih.govresearchgate.net |

This table presents the state-dependent binding affinity of the parent compound, diphenhydramine, for neuronal sodium channels.

Membrane Permeability and Transport Mechanism Studies

The ability of diphenhydramine to cause sedation is a direct result of its ability to readily cross the blood-brain barrier. drugbank.commdpi.comsmpdb.ca Its lipophilic nature facilitates this transport. Furthermore, studies have shown that its influx into the brain is not solely by passive diffusion but is also mediated by a high-capacity, carrier-mediated system identified as a drug/H+-antiporter. nih.gov This active transport contributes significantly to the CNS concentrations achieved by the parent drug.

In stark contrast, the defining pharmacokinetic feature of this compound is its low permeability across biological barriers. The quaternization of the amine nitrogen atom creates a hydrophilic, permanently charged molecule that is poorly lipid-soluble. smpdb.ca This structure prevents effective passive diffusion across the tightly regulated BBB. Unlike naloxone (B1662785), which is centrally acting, its derivative naloxone methiodide is peripherally restricted and does not penetrate the BBB, a principle that applies here. medchemexpress.com Therefore, this compound is largely excluded from the CNS, transforming a centrally-acting drug into a peripherally-selective one. This characteristic is fundamental to its pharmacological use, as it allows for antihistaminic and anticholinergic effects on peripheral tissues without the prominent CNS side effects, such as drowsiness, associated with its parent compound.

Assessment of Efflux Transporter Substrate Activity (e.g., ABC Transporters)

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. ebi.ac.ukplos.org These transporters are critical in areas such as nutrient uptake in bacteria and the development of multidrug resistance (MDR) in both microbes and human cancer cells by effluxing therapeutic agents. plos.orgnih.gov

Investigations into the parent compound, diphenhydramine, have shown that it is not a significant substrate for P-glycoprotein (P-gp, or ABCB1), a key human efflux transporter responsible for limiting the brain penetration of many drugs. nih.gov Studies using human MDR1-transfected Madin-Darby canine kidney (MDCK) cells, a standard model for assessing P-gp interaction, demonstrated that the efflux ratio for diphenhydramine was approximately 1, indicating it is not actively transported by P-gp. nih.gov

In contrast, this compound, as a quaternary ammonium compound (QAC), belongs to a class of molecules known to interact with efflux pumps, particularly in bacteria. acs.org A large family of bacterial genes, often called qac genes, encode for efflux pumps capable of expelling QACs, which is a mechanism of antimicrobial resistance. acs.org While specific studies identifying this compound as a substrate for human ABC transporters like P-gp, MRPs, or BCRP are not detailed in the available literature, its permanent cationic structure makes it a candidate for interaction with transporters that handle organic cations. The lack of a significant efflux phenotype for the parent compound, diphenhydramine, suggests that the addition of the methyl group to form the quaternary amine is the critical feature for potential efflux pump interaction, especially in microbial contexts. nih.govhospitalpharmacyeurope.com

In Vitro Permeability Models (e.g., Caco-2 cells, Madin-Darby canine kidney cells) for predicting cellular uptake

In vitro permeability models using cell lines such as Caco-2 and Madin-Darby canine kidney (MDCK) cells are standard tools for predicting the intestinal absorption and cellular uptake of drug candidates. mdpi.comdiva-portal.org These cells form polarized monolayers that mimic the epithelial barrier of the intestine. mdpi.com The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high absorption potential. nih.gov

Studies on the parent compound, diphenhydramine, in Caco-2 cells indicate it is transported by a specific, pH-dependent system. nih.gov Its transport is saturable and temperature-dependent, with uptake being greater at a more alkaline pH (7.4) compared to an acidic pH (5.5). nih.gov This is consistent with a lipophilic amine that is more readily absorbed in its uncharged state. In MDCK cells, diphenhydramine showed an efflux ratio near 1, confirming it is not a substrate for major efflux pumps in this model. nih.gov

For this compound, the chemical properties are substantially different. As a quaternary ammonium salt, it carries a permanent positive charge regardless of pH. wikipedia.org This permanent charge drastically reduces its ability to passively diffuse across the lipophilic cell membrane. Therefore, its permeability is expected to be significantly lower than that of diphenhydramine. While specific Papp values for this compound are not available in the cited literature, compounds with low permeability generally have Papp values below 1 x 10⁻⁶ cm/sec, and it is anticipated that this compound would fall into this poorly absorbed category. nih.gov Its uptake would rely on specific carrier-mediated transport systems for organic cations, if any are present and recognize it as a substrate.

| Feature | Diphenhydramine | This compound | Rationale for Difference |

| Charge at Physiological pH | Primarily positively charged, but exists in equilibrium with a neutral form. | Permanent positive charge. | Tertiary amine vs. Quaternary ammonium group. wikipedia.org |

| Predicted Permeability | High, pH-dependent. nih.gov | Very Low. | The permanent charge of the methiodide derivative significantly hinders passive diffusion across lipid membranes. nih.gov |

| Efflux Substrate (P-gp) | No. nih.gov | Unlikely for P-gp, but QACs can be substrates for other (e.g., bacterial) efflux systems. acs.org | Structural differences; the parent compound's properties do not favor P-gp interaction. |

Enzyme Inhibition and Biotransformation Studies (e.g., Cytochrome P450 System, specifically CYP2D6)

The Cytochrome P450 (CYP) system is a family of enzymes primarily responsible for the phase I metabolism of a vast number of drugs. wikipedia.org CYP2D6 is a particularly important enzyme involved in the metabolism of approximately 40 different drugs, including antidepressants, beta-blockers, and antihistamines. jwatch.org

Diphenhydramine is extensively metabolized by the liver, with contributions from CYP2D6, CYP1A2, CYP2C9, and CYP2C19. wikipedia.orgucsc.edu It is a known substrate and a competitive inhibitor of CYP2D6. jwatch.orgnih.govresearchgate.net The primary metabolic pathway for diphenhydramine involves two successive demethylations of its tertiary amine. wikipedia.org The inhibition of CYP2D6 by diphenhydramine can lead to clinically significant drug-drug interactions, for instance, by increasing the concentration of co-administered drugs that are CYP2D6 substrates, such as metoprolol (B1676517) or hydrocodone. jwatch.orgresearchgate.net

The biotransformation profile of this compound is expected to be fundamentally different. The methylation of the nitrogen atom to form a quaternary ammonium group blocks the primary site of metabolism for diphenhydramine—the tertiary amine. wikipedia.org This N,N,N-trimethyl structure cannot undergo the N-demethylation that initiates the breakdown of the parent compound. Consequently, it is highly unlikely that this compound serves as a substrate for CYP2D6 or other CYP enzymes that metabolize diphenhydramine. Direct in vitro studies on the inhibitory potential of this compound on CYP2D6 were not found in the search results, but based on the structural modification, its interaction with the enzyme's active site would be significantly altered and likely diminished compared to the parent compound.

Cellular and Subcellular Localization Investigations

Understanding the cellular and subcellular distribution of a compound is key to elucidating its mechanism of action and potential sites of toxicity. For cationic compounds like this compound, electrostatic interactions play a major role in their localization. mdpi.commdpi.com

As a class, quaternary ammonium compounds are known to interact with negatively charged biological structures, such as the phospholipid headgroups of cell membranes. mdpi.comrsc.org Early research on the distribution of various QACs in rat liver indicated that they associate with both particulate (membranous) and soluble constituents of the cell. nih.gov The permanent positive charge of these compounds drives their binding to proteins and membranes and can lead to their accumulation within cellular compartments. nih.govresearchgate.net

Assessment of Antimicrobial Activity in In Vitro Models

Several drugs developed for other indications have been found to possess secondary antimicrobial properties. hospitalpharmacyeurope.com The parent compound, diphenhydramine, has demonstrated antibacterial activity against a range of bacterial species. nih.govscielo.br Studies have determined its Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a bacterium. Diphenhydramine inhibits the growth of strains like E. coli, Klebsiella, and Staphylococcus aureus at concentrations ranging from 0.18% to 0.37% (1800-3700 µg/mL). nih.gov

Quaternary ammonium compounds (QACs) as a class are widely recognized and utilized as potent antimicrobial agents and disinfectants. wikipedia.orgmdpi.com Their mechanism of action is well-described and relies on their fundamental structure. The positively charged nitrogen atom is drawn to the negatively charged components of the bacterial cell surface through electrostatic attraction. mdpi.comrsc.org Following this initial binding, the hydrophobic alkyl chains of the molecule insert into and disrupt the bacterial cell membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. mdpi.comrsc.orgrsc.org This membranolytic action is effective against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi and some viruses. mdpi.comnih.gov

Given that this compound is a QAC, it is expected to exhibit significant antimicrobial activity, likely more potent than its parent tertiary amine, diphenhydramine. The permanent positive charge is the key feature for the initial electrostatic interaction with the microbial membrane, which is the first step in its antimicrobial action. rsc.org

| Bacterium | Reported MIC of Diphenhydramine | Reference |

| Escherichia coli | 0.18% (1800 µg/mL) | nih.gov |

| Klebsiella spp. | 0.18% (1800 µg/mL) | nih.gov |

| Staphylococcus aureus (haemolyticus) | 0.37% (3700 µg/mL) | nih.gov |

| Pseudomonas aeruginosa | 0.75% (7500 µg/mL) | nih.gov |

| Streptococcus faecalis | 1.5% (15000 µg/mL) | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to model the electronic structure and properties of molecules with high accuracy. nih.govmdpi.com Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are foundational to these studies. nih.govdergipark.org.trdergipark.org.tr

Energy Band Gap Optimization and Electronic Structure

A key parameter derived from QM calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This "band gap" is a critical indicator of a molecule's electronic stability and reactivity. For a molecule like diphenhydramine (B27) methiodide, DFT and HF methods could be employed to calculate this gap.

For the related compound diphenhydramine, studies have utilized various basis sets within both DFT and HF frameworks to optimize the geometry and calculate the energy band gap. dergipark.org.tr A similar approach for diphenhydramine methiodide would provide insight into its electronic properties, which are influenced by the quaternary ammonium (B1175870) cation.

Interactive Table: Illustrative Energy Band Gap Calculations for Diphenhydramine (Parent Compound)

Note: This data is for the parent compound, diphenhydramine, and is provided for illustrative purposes only. Similar calculations for this compound are not currently available in the literature.

| Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| HF | 3-21G | -8.54 | 2.15 | 10.69 |

| HF | 6-31G | -8.62 | 2.01 | 10.63 |

| HF | LanL2MB | -8.21 | 2.54 | 10.75 |

| DFT | 3-21G | -5.88 | -0.99 | 4.89 |

| DFT | 6-31G | -5.99 | -1.12 | 4.87 |

| DFT | LanL2MB | -5.76 | -0.91 | 4.85 |

Molecular Orbital Analysis and Reactivity Prediction

Analysis of the molecular orbitals (HOMO and LUMO) reveals regions of a molecule that are likely to be involved in chemical reactions. The distribution of these orbitals in this compound would highlight the electrophilic and nucleophilic sites, allowing for predictions of its reactivity. The permanent positive charge on the nitrogen atom would be a primary focus of such an analysis, as it would significantly shape the electrostatic potential of the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a larger molecule, typically a protein receptor. nih.govmdpi.com

Ligand-Receptor Interaction Modeling and Binding Site Characterization

Molecular docking would be employed to predict the preferred binding orientation of this compound within the active site of a target receptor, such as the histamine (B1213489) H1 receptor. This modeling would identify key interactions, like hydrogen bonds and electrostatic interactions, between the ligand and the amino acid residues of the receptor. The positively charged quaternary ammonium group of this compound would be expected to form strong electrostatic or cation-π interactions within the binding pocket.

Prediction of Binding Affinities and Conformational Dynamics

Following docking, molecular dynamics (MD) simulations could be used to model the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the binding event and can be used to calculate the binding free energy, a measure of the affinity of the ligand for the receptor. This would help in understanding the stability of the complex and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jmchemsci.com A QSAR model for a class of compounds including this compound could be developed to predict the biological activity of new, related molecules. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical equation that correlates these properties with activity. Such a model would be invaluable for designing novel compounds with potentially enhanced efficacy.

Derivation of Physicochemical Descriptors for Predicting Biological Properties

The derivation of physicochemical descriptors is a cornerstone of computational chemistry, aiming to quantify molecular properties to predict their biological behavior. For a molecule like this compound, a quaternary ammonium salt, these descriptors would be crucial in understanding its interaction with biological systems.

Key physicochemical descriptors that would be theoretically derived include:

Molecular Weight: A fundamental property influencing diffusion and transport.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes. The permanent positive charge on the quaternary nitrogen of this compound would significantly influence this value compared to the tertiary amine of diphenhydramine.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The ionic nature of this compound would result in a significantly lower LogP value than diphenhydramine, suggesting lower lipid membrane permeability.

Hydrogen Bond Donors and Acceptors: Important for receptor binding interactions.

Molecular Volume and Shape: Descriptors that influence how the molecule fits into a receptor's binding pocket.

While databases like PubChem provide some predicted properties for this compound, detailed research articles focusing on the systematic derivation and validation of a comprehensive set of descriptors for predicting its specific biological properties are not currently available.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C18H24INO |

| Molecular Weight | 413.3 g/mol |

| XLogP3-AA | -1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| Exact Mass | 413.0848 g/mol |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 21 |

| Formal Charge | 0 |

Note: Data sourced from publicly available chemical databases. These are predicted values and may not have been experimentally verified.

Development of Predictive Models for Pharmacological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate physicochemical descriptors with the pharmacological activity of a series of compounds. The development of such models for this compound would aim to predict its affinity for specific receptors (e.g., histamine H1 receptors, muscarinic receptors) and its potential off-target effects.

A typical workflow for developing a QSAR model for this compound would involve:

Data Set Compilation: Gathering a series of molecules structurally related to this compound with experimentally determined pharmacological activities.

Descriptor Calculation: Calculating a wide range of physicochemical, topological, and quantum chemical descriptors for each molecule in the series.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Currently, there are no published QSAR studies specifically focused on this compound and its analogues. Research in this area has concentrated on the parent compound, diphenhydramine, and its derivatives, without extending to the quaternary ammonium salt form.

In Silico Prediction of Transport Mechanisms and Metabolic Pathways

In silico tools can be employed to predict how a molecule is transported across biological membranes and how it is metabolized by the body.

Transport Mechanisms:

The permanent positive charge of this compound is expected to be the dominant factor governing its transport characteristics. Unlike the parent diphenhydramine, which can exist in both neutral and protonated forms and can more readily cross the blood-brain barrier, this compound is a permanently charged cation.

In silico models for predicting transport would likely show:

Low Passive Diffusion: The high polarity and permanent charge would severely limit its ability to passively diffuse across lipid bilayers, such as the intestinal epithelium and the blood-brain barrier.

Potential for Carrier-Mediated Transport: Its transport would likely be dependent on specific organic cation transporters (OCTs) or other carrier proteins. Computational docking studies could be used to predict its binding affinity to various transporters, but such studies specific to this compound have not been reported.

Metabolic Pathways:

Computational models for metabolism prediction analyze a molecule's structure to identify potential sites of metabolic transformation by enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, predictive models would assess the likelihood of reactions such as:

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

N-Dealkylation: While the quaternary nitrogen itself cannot be dealkylated in the same way as a tertiary amine, metabolism of the attached alkyl groups could be considered. However, the stability of the quaternary ammonium group makes it less susceptible to the typical N-demethylation seen with diphenhydramine.

Ether Cleavage: The ether linkage in the molecule could be a potential site for metabolism.

It is important to note that in silico metabolism prediction for quaternary ammonium compounds can be challenging due to their unique electronic and steric properties. There is a lack of specific published research applying these predictive tools to this compound.

Significance and Future Research Directions of Diphenhydramine Methiodide

Utility as a Specific Pharmacological Research Probe for Receptor Studies

The primary significance of diphenhydramine (B27) methiodide in pharmacological research lies in its utility as a specific probe for distinguishing between peripheral and central receptor-mediated effects. The parent compound, diphenhydramine, is lipophilic and readily crosses the blood-brain barrier, exerting effects on both the central nervous system (CNS) and peripheral tissues. mdpi.comwikipedia.org It acts as an inverse agonist at histamine (B1213489) H1 receptors, leading to sedation and other CNS effects, and also exhibits antimuscarinic properties. mdpi.comwikipedia.orgnih.gov

In contrast, diphenhydramine methiodide's quaternary ammonium (B1175870) structure renders it highly polar and significantly less able to penetrate the blood-brain barrier. This property makes it an invaluable tool for researchers seeking to isolate and study the peripheral actions of H1 receptor and muscarinic receptor antagonism without the confounding influence of central effects. By comparing the physiological responses to diphenhydramine and its methiodide derivative, scientists can delineate the specific contributions of peripheral versus central receptor systems.

For instance, in studies investigating the role of histamine in peripheral inflammatory processes or the function of muscarinic receptors in the gastrointestinal tract, this compound can be used to block these receptors in the periphery specifically. This allows for a more precise understanding of the physiological roles of these receptors outside the CNS.

Exploration of Novel Derivatized Compounds Based on the Methiodide Scaffold

The this compound scaffold provides a foundational structure for the synthesis of novel derivatized compounds with potentially enhanced or more specific pharmacological activities. The synthesis of diphenhydramine itself typically involves the esterification of 2-dimethylaminoethanol with benzhydrylbromide or the reaction of benzhydrol with dimethylaminoethanol. chemicalbook.comgoogle.com The creation of the methiodide derivative follows from this core structure.

Future research could focus on modifying various parts of the this compound molecule to create new chemical entities. Potential areas for derivatization include:

Alterations to the Diphenylmethyl Moiety: Introducing different substituents onto the phenyl rings could modulate receptor binding affinity and selectivity.

Modification of the Ether Linkage: Replacing the ether oxygen with other functional groups could alter the compound's stability and pharmacokinetic profile.

Changes to the Quaternary Ammonium Head: Varying the alkyl groups on the nitrogen atom could influence the compound's interaction with receptors and transporters.

A study on derivatives of diphenidol, a compound structurally related to diphenhydramine, demonstrated that synthesizing methiodide derivatives could lead to compounds with potent and selective antagonist activity at specific muscarinic receptor subtypes, such as the M4 receptor. researchgate.net This highlights the potential for creating highly specific pharmacological tools by derivatizing the methiodide scaffold. The exploration of such novel derivatives could lead to the development of new therapeutic agents with improved side-effect profiles or research tools with greater precision.

Development of Advanced Analytical Techniques for Complex Biological and Synthetic Matrices

The accurate detection and quantification of quaternary ammonium compounds (QACs) like this compound in complex biological and synthetic matrices present analytical challenges. The permanent positive charge and low volatility of these compounds can make them difficult to analyze using traditional gas chromatography-mass spectrometry (GC-MS) without derivatization.

Advanced analytical techniques are crucial for studying the pharmacokinetics, metabolism, and environmental fate of this compound and its potential derivatives. High-performance liquid chromatography (HPLC) coupled with various detectors is a more suitable approach. researchgate.netukaazpublications.com

Future research in this area should focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the quantification of QACs in complex samples like plasma, urine, and tissue homogenates. nih.govsciopen.com The development of robust LC-MS/MS methods would be essential for detailed pharmacokinetic studies of novel derivatives.

Capillary Electrophoresis (CE): CE is well-suited for the analysis of charged species and can provide high-resolution separations. mdpi.com Capillary electrophoresis coupled to mass spectrometry (CE-MS) has been successfully used to identify metabolites of the parent diphenhydramine and could be adapted for its quaternary derivatives. nih.gov

Novel Sample Preparation Techniques: Developing efficient and selective sample extraction and clean-up methods, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is critical for removing interfering substances from complex matrices and improving analytical accuracy. sciopen.com

The table below summarizes some advanced analytical techniques applicable to the analysis of this compound.

| Analytical Technique | Principle | Applicability to this compound |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Suitable for quantification in simpler matrices like pharmaceutical formulations. researchgate.net |

| LC-MS/MS | Separation by HPLC, with highly sensitive and specific detection by mass spectrometry. | Gold standard for bioanalysis in complex matrices like plasma and urine. nih.govsciopen.com |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Excellent for separating charged molecules like quaternary ammonium compounds. mdpi.com |

| CE-MS | Combines the high-resolution separation of CE with the specific detection of MS. | Powerful for identification and quantification of metabolites. nih.gov |

Further Elucidation of Unique Biological Activities and Molecular Targets distinct from the parent compound

While the primary distinction of this compound is its peripheral selectivity, it is plausible that the addition of the methyl group could introduce unique biological activities or alter its affinity for molecular targets beyond those recognized for diphenhydramine. The parent compound is known to interact with histamine H1 receptors, muscarinic acetylcholine (B1216132) receptors, and even intracellular sodium channels. wikipedia.orgnih.govdrugbank.com

Future research should aim to comprehensively profile the pharmacological activity of this compound to uncover any such unique properties. This could involve:

Broad Receptor Screening: Testing this compound against a wide panel of receptors, ion channels, and enzymes to identify any unforeseen interactions.

Comparative "-omics" Studies: Utilizing techniques like proteomics and metabolomics to compare the cellular responses induced by diphenhydramine versus its methiodide derivative. This could reveal differences in signaling pathways and downstream effects.

Investigation of Transporter Interactions: The permanent positive charge of this compound may lead to interactions with specific cation transporters, which could influence its cellular uptake and distribution in ways that are distinct from the parent compound.

By systematically investigating these areas, the scientific community can fully harness the potential of this compound as a research tool and as a scaffold for the development of new chemical entities with tailored pharmacological profiles.

Q & A

Basic Research Questions

Q. How should researchers design a mixed-methods study to evaluate diphenhydramine methiodide’s pharmacological efficacy and mechanisms?